Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-
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Description
Synthesis Analysis
Furfurylamine is typically synthesized by the reductive amination of furfural with ammonia . A study has shown that RANEY® Ni proved to be an effective heterogeneous catalyst for switchable reductive amination of furfuryl alcohol to tetrahydrofurfurylamine and furfurylamine with NH3 .Molecular Structure Analysis
The molecular structure of furfurylamine, a related compound, is represented by the chemical formula C5H7NO . The structure includes a furan ring attached to a methanamine group .Chemical Reactions Analysis
Furfurylamine can participate in various chemical reactions. It is used in the synthesis of Barmastine, a pharmaceutical drug . It can also be used as a monomer in biopolymer synthesis and for the preparation of pharmacologically active compounds .Physical and Chemical Properties Analysis
Furfurylamine, a related compound, has a molar mass of 97.117 g·mol −1 and a density of 1.099 g/mL . It is soluble in water and has a melting point of -70 °C and a boiling point of 145 °C .Safety and Hazards
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDMKPUUJXVUSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946474 |
Source
|
Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23656-75-9 |
Source
|
Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IEM 540 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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